Spinorphin
Overview
Description
Spinorphin is an endogenous, non-classical opioid peptide of the hemorphin family. It was first isolated from the bovine spinal cord and acts as a regulator of the enkephalinases, a class of enzymes that break down endogenous enkephalin peptides . This compound is a heptapeptide with the amino acid sequence Leucyl-Valyl-Valyl-Tyrosyl-Prolyl-Tryptophyl-Threonine . It has been observed to possess antinociceptive, antiallodynic, and anti-inflammatory properties .
Mechanism of Action
- Spinorphin acts as a regulator of the enkephalinases , which are enzymes responsible for breaking down endogenous enkephalin peptides .
- Although the exact mechanism of action remains incompletely understood, this compound has been found to:
- However, it inhibits several key enzymes:
- This compound has been observed to possess:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Spinorphin interacts with various enzymes, proteins, and other biomolecules. The restructuring of the amino acid sequences and aromatic bonds, which is related to the formation of intermolecular hydrogen bonds between tyrosyl groups and the hydantoin moiety, results in changes in peptide morphology .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Both this compound analog peptides with Ph and Dm groups showed activity against all three phases of the seizure in the intravenous Pentylenetetrazole Seizure (ivPTZ) test . This suggests that hydantoin residues do not play a crucial role in the structure of this compound compounds and in determining the potency to raise the seizure threshold .
Preparation Methods
Spinorphin peptides can be synthesized using a solid-phase method with Fmoc (9-fluorenylmethoxy-carbonyl) chemistry . This method involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage from the support. The resulting peptides are then purified and characterized using various techniques such as scanning electron microscopy, UV-Vis spectroscopy, fluorescence spectroscopy, and infrared spectroscopy .
Chemical Reactions Analysis
Spinorphin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, this compound conjugated with 5,5′-dimethyl and 5,5′-diphenyl hydantoin derivatives has been synthesized and characterized .
Scientific Research Applications
Spinorphin has numerous scientific research applications. It has been studied for its potential therapeutic effects in various fields, including chemistry, biology, medicine, and industry. In medicine, this compound has shown promise as an anticonvulsant, with studies demonstrating its ability to inhibit seizure propagation and raise the seizure threshold . It also exhibits antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents . Additionally, this compound has been investigated for its antioxidant activity, which could have implications for the treatment of oxidative stress-related diseases .
Comparison with Similar Compounds
Spinorphin is unique among opioid peptides due to its specific amino acid sequence and its ability to inhibit enkephalin-degrading enzymes. Similar compounds include other hemorphins and enkephalins, which also possess opioid-like activity and interact with similar molecular targets. this compound’s distinct sequence and inhibitory properties set it apart from these related peptides .
Properties
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H64N8O10/c1-23(2)19-31(46)39(56)50-37(25(5)6)43(60)51-36(24(3)4)42(59)49-34(20-27-14-16-29(55)17-15-27)44(61)53-18-10-13-35(53)41(58)48-33(40(57)52-38(26(7)54)45(62)63)21-28-22-47-32-12-9-8-11-30(28)32/h8-9,11-12,14-17,22-26,31,33-38,47,54-55H,10,13,18-21,46H2,1-7H3,(H,48,58)(H,49,59)(H,50,56)(H,51,60)(H,52,57)(H,62,63)/t26-,31+,33+,34+,35+,36+,37+,38+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIFNVGZIMFBQB-DYDSHOKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H64N8O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160105 | |
Record name | Spinorphin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
877.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137201-62-8 | |
Record name | Spinorphin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137201628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spinorphin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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